Goreishic acid I
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The isolation of goreishic acid I from natural sources involves extraction and purification processes. Typically, the feces of Trogopterus xanthipes are subjected to solvent extraction, followed by chromatographic techniques to separate and purify the triterpenes
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification protocols as those used in laboratory settings. Large-scale extraction would involve the use of industrial-grade solvents and advanced chromatographic systems to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Goreishic acid I, like other triterpenoids, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Goreishic acid I has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound serves as a valuable compound for studying triterpenoid chemistry and developing new synthetic methodologies.
Industry: The compound’s unique structure and properties may find applications in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of goreishic acid I involves its interaction with various molecular targets and pathways. It has been shown to inhibit the secretion of proinflammatory cytokines such as interleukin-1E, interleukin-12p40, interleukin-12p70, and tumor necrosis factor-D in dendritic cell-based assays . These interactions suggest that this compound modulates immune responses and inflammation, making it a potential candidate for anti-inflammatory therapies.
Comparison with Similar Compounds
Goreishic acid I is structurally similar to other ursane-type triterpenes, such as goreishic acids II and III, which differ in their hydroxylation patterns . Compared to these compounds, this compound has unique biological activities and chemical properties that make it distinct. Other similar compounds include serratagenic acid and 20-hydroxy-ursolic acid, which share the ursane skeleton but differ in their functional groups and biological activities .
Properties
IUPAC Name |
(2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17,20-22,24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,20-,21+,22-,24+,27+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTRBFQBAMTIOP-SWPOCXOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2=C1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C2=C1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156051 | |
Record name | Goreishic acid I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129058-59-9 | |
Record name | Goreishic acid I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129058599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Goreishic acid I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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